2-Amino-4-benzyl-6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile
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Overview
Description
2-Amino-4-benzyl-6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile: is a heterocyclic organic compound with a complex structure. Let’s break it down:
Chemical Reactions Analysis
Reactions::
Electrophilic Substitution: The C-5 atom in the thiazole ring can undergo electrophilic substitution.
Nucleophilic Substitution: The C-2 atom is susceptible to nucleophilic substitution.
Electrophilic Substitution: Typically involves electrophiles like halogens or acyl chlorides.
Nucleophilic Substitution: Involves nucleophiles such as amines or alkoxides.
Major Products:: The specific products formed during reactions with this compound would depend on the reaction conditions and reagents used.
Scientific Research Applications
This compound has found applications in various fields:
Antitumor and Cytotoxic Activity: Some derivatives exhibit potent effects against cancer cells.
Biological Research: Its unique structure may inspire further investigations in drug discovery and medicinal chemistry.
Industrial Use: Thiazoles serve as precursors for sulfur drugs, biocides, fungicides, dyes, and chemical accelerators.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, we can highlight its uniqueness within the thiazole family. Similar compounds include sulfathiazole, Ritonavir, Abafungin, Bleomycine, and Tiazofurin .
Properties
Molecular Formula |
C22H15N5O3S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-amino-4-benzyl-6-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C22H15N5O3S/c23-11-18-17(10-14-4-2-1-3-5-14)19(12-24)22(26-21(18)25)31-13-20(28)15-6-8-16(9-7-15)27(29)30/h1-9H,10,13H2,(H2,25,26) |
InChI Key |
AMWUMVSISRHNRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C#N |
Origin of Product |
United States |
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